1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a fluoronitrophenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea typically involves the reaction of 4-chloroaniline with 4-fluoro-3-nitroaniline in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
- Reduction of the nitro group yields 1-(4-Chlorophenyl)-3-(4-fluoro-3-aminophenyl)urea.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea can be compared with other urea derivatives such as:
1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-3-(4-nitrophenyl)urea: Lacks the chlorine atom, leading to differences in its chemical and biological properties.
The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluoro-3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSXXGJYQBQJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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